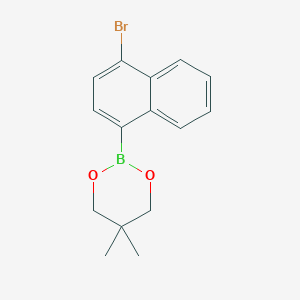
Yttrium(III) carbonate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yttrium(III) carbonate hydrate is a chemical compound with the formula Y₂(CO₃)₃·xH₂O. It is a white, crystalline solid that is sparingly soluble in water. This compound is part of the rare earth elements group and is used in various scientific and industrial applications due to its unique properties .
Biochemische Analyse
Biochemical Properties
It is known that yttrium, the main component of this compound, has many chemical similarities with lanthanides and can interact with various biomolecules .
Cellular Effects
It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of Yttrium(III) carbonate hydrate in animal models. It is known that yttrium can have toxic effects at high doses .
Vorbereitungsmethoden
Yttrium(III) carbonate hydrate can be synthesized through several methods:
Analyse Chemischer Reaktionen
Yttrium(III) carbonate hydrate undergoes various chemical reactions, including:
Decomposition: When heated, it decomposes to form yttrium oxide (Y₂O₃) and carbon dioxide.
Reaction with Acids: It reacts with strong acids like hydrochloric acid to form yttrium chloride and carbon dioxide.
Oxidation and Reduction: this compound can participate in redox reactions, although specific conditions and reagents depend on the desired products.
Wissenschaftliche Forschungsanwendungen
Yttrium(III) carbonate hydrate has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of yttrium(III) carbonate hydrate involves its ability to release yttrium ions (Y³⁺) in solution. These ions can interact with various molecular targets, including proteins and nucleic acids, leading to changes in their structure and function. The specific pathways and targets depend on the application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Yttrium(III) carbonate hydrate can be compared with other yttrium compounds, such as:
Yttrium(III) oxide (Y₂O₃): Used in similar applications but has different solubility and reactivity properties.
Yttrium(III) chloride (YCl₃): More soluble in water and used in different types of chemical reactions.
Yttrium(III) nitrate (Y(NO₃)₃): Used in the preparation of other yttrium compounds and has distinct reactivity compared to yttrium carbonate.
This compound is unique due to its specific solubility and reactivity, making it suitable for applications where controlled release of yttrium ions is required.
Eigenschaften
IUPAC Name |
yttrium(3+);tricarbonate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.H2O.2Y/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUZDKUDCZNBJS-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Y+3].[Y+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2O10Y2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoic acid](/img/structure/B6321078.png)
